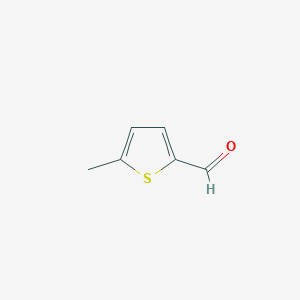

5-Methyl-2-thiophenecarboxaldehyde

Beschreibung

5-Methyl-2-thiophenecarboxaldehyde has been reported in Nicotiana tabacum with data available.

5-methyl-2-thiophenecarboxaldehyde is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5-2-3-6(4-7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUMDUIUEPIGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047169 | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow, gold, orange or dark brown liquid; roasted, nutty odour | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.168-1.172 | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13679-70-4 | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-2-THIOPHENECARBOXALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxaldehyde, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-THIOPHENECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDF14S002L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methyl-2-thiophenecarboxaldehyde, a key intermediate in various chemical and pharmaceutical applications. This document details common synthetic routes, provides specific experimental protocols, and summarizes the analytical data used for its identification and quality control.

Introduction

5-Methyl-2-thiophenecarboxaldehyde, also known as 5-methylthiophene-2-carbaldehyde, is a member of the thiophene (B33073) family of heterocyclic compounds.[1][2] Its chemical formula is C₆H₆OS and it has a molecular weight of 126.18 g/mol .[1][3] This compound is a clear yellow to brown liquid and is utilized as a food additive and an analytical reagent.[2] It is found in various natural sources, including fried potatoes, roasted peanuts, and coffee.[2] This guide will focus on the prevalent methods for its synthesis and the spectral analysis techniques for its characterization.

Synthesis of 5-Methyl-2-thiophenecarboxaldehyde

The most common and industrially significant method for the synthesis of 5-Methyl-2-thiophenecarboxaldehyde is the Vilsmeier-Haack reaction.[4][5] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 2-methylthiophene, using a Vilsmeier reagent, which is typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][6]

Other reported synthetic approaches include the metalation and subsequent alkylation of 2-thiophenecarboxaldehyde and the reaction of thiophene or its derivatives with formamide (B127407) in the presence of POCl₃.[2]

Vilsmeier-Haack Reaction: A General Overview

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto electron-rich heterocyclic and aromatic compounds.[5] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[4] The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde.[4]

References

- 1. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methylthiophene-2-carboxaldehyde | 13679-70-4 [chemicalbook.com]

- 3. 5-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-thiophenecarboxaldehyde, a substituted thiophene (B33073) derivative, is a significant compound in the fields of flavor chemistry, organic synthesis, and materials science. It is recognized by its characteristic roasted, nutty odor and is found naturally in various cooked foods and beverages.[1] Beyond its sensory properties, this aldehyde serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[2][3] Its potential as a third-order nonlinear optical (NLO) material and its reported anticancer activity underscore its importance in both material and life sciences.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-2-thiophenecarboxaldehyde. It includes a detailed summary of its quantitative properties, standardized experimental protocols for their determination, and logical workflows for its synthesis and characterization, designed to support research and development activities.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Methyl-2-thiophenecarboxaldehyde, compiled from various scientific databases and suppliers.

| Property | Value | Reference(s) |

| IUPAC Name | 5-methylthiophene-2-carbaldehyde | [1] |

| Synonyms | 5-Methylthiophene-2-carbaldehyde, 2-Formyl-5-methylthiophene | [4] |

| CAS Number | 13679-70-4 | [5] |

| Molecular Formula | C₆H₆OS | [5] |

| Molecular Weight | 126.18 g/mol | [5] |

| Physical State | Liquid | |

| Appearance | Pale yellow, gold, orange or dark brown liquid | [1] |

| Boiling Point | 114 °C at 25 mmHg | |

| Melting Point | 27.51 °C (EPI Suite v4.11 estimate) | |

| Density | 1.17 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.583 | |

| Solubility | Soluble in most organic solvents, ether, and ethanol. | [1] |

| Water Solubility | 1600 mg/L at 25 °C (estimated) | |

| LogP (o/w) | 2.08 (EPI Suite v4.11 estimate) | |

| Vapor Pressure | 0.127 mmHg at 25 °C (estimated) | |

| Flash Point | 78 °C (closed cup) |

Spectral Information

| ¹H NMR (90 MHz, CDCl₃) | Shifts (ppm): 9.80, 7.61, 7.57, 6.92, 6.91, 6.90, 6.89, 6.88, 6.87, 6.86, 6.85, 2.58, 2.57, 2.56, 2.54 | [4] |

| ¹³C NMR (15.09 MHz, CDCl₃) | Shifts (ppm): 182.59, 151.61, 142.04, 137.45, 127.24, 16.16 | [4] |

Experimental Protocols

The determination of the physicochemical properties of 5-Methyl-2-thiophenecarboxaldehyde follows standard laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides a reasonably accurate boiling point.[6]

-

Sample Preparation: Add approximately 0.5 mL of 5-Methyl-2-thiophenecarboxaldehyde into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.

-

Apparatus Setup: Clamp the test tube in a heating block on a hot plate stirrer. Insert a thermometer into the test tube, positioning the bulb about 1 cm above the liquid surface.

-

Heating and Observation: Turn on the stirrer for gentle mixing and begin heating the block.

-

Measurement: Observe the sample until it boils and a ring of condensing vapor (refluxing) is visible on the test tube walls. The thermometer bulb should be level with this reflux ring.[6] The stable temperature reading at this point is the boiling point.[6]

-

Cooldown: Once the boiling point is recorded, turn off the heat and allow the apparatus to cool while stirring continues.

Density Measurement

The density is determined by measuring the mass of a known volume of the liquid.[7][8]

-

Mass of Empty Cylinder: Use an electronic balance to measure the mass of a clean, dry 10 mL graduated cylinder.

-

Volume Measurement: Add a precise volume (e.g., 5 mL) of 5-Methyl-2-thiophenecarboxaldehyde to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: Measure the combined mass of the graduated cylinder and the liquid.

-

Calculation:

-

Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.

-

Density is calculated using the formula: Density = Mass / Volume.

-

Repeat the measurement at least twice and average the results for accuracy.[8]

-

Refractive Index Measurement

An Abbe refractometer is commonly used for this measurement.

-

Calibration: Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of 5-Methyl-2-thiophenecarboxaldehyde onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

Solubility Determination

This protocol determines the solubility of the compound in various solvents.[9][10]

-

Sample Preparation: In a small test tube, add approximately 25 mg of 5-Methyl-2-thiophenecarboxaldehyde.

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, diethyl ether) in small portions.

-

Observation: After each addition, shake the test tube vigorously. Observe if the compound dissolves completely.

-

Classification:

-

Soluble: The compound dissolves completely.

-

Partially Soluble: Some of the compound dissolves.

-

Insoluble: The compound does not dissolve.

-

-

Acid-Base Solubility (for water-insoluble compounds): If the compound is insoluble in water, its solubility can be tested in 5% NaOH and 5% HCl solutions to identify acidic or basic functional groups.[10]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for structural elucidation.[11][12]

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Methyl-2-thiophenecarboxaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Data Acquisition: The experiment is run, acquiring the free induction decay (FID) signal. Standard 1D proton and carbon spectra are typically acquired.

-

Data Processing: A Fourier transform is applied to the FID to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent signal or an internal standard like TMS).

-

Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to determine the molecular structure.[11]

Visualized Workflows

The following diagrams illustrate key logical workflows related to the synthesis and analysis of 5-Methyl-2-thiophenecarboxaldehyde.

Caption: Synthesis pathway for 5-Methyl-2-thiophenecarboxaldehyde.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. 5-Methyl-2-thiophenecarboxaldehyde | TargetMol [targetmol.com]

- 3. 5-Methylthiophene-2-carboxaldehyde | 13679-70-4 [chemicalbook.com]

- 4. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 5-Methyl-2-thiophenecarboxaldehyde. The data presented, along with detailed experimental protocols, serves as a crucial reference for the characterization and quality control of this important heterocyclic aldehyde in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for 5-Methyl-2-thiophenecarboxaldehyde.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The data for 5-Methyl-2-thiophenecarboxaldehyde, recorded in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.80 | s | 1H | Aldehyde proton (-CHO) |

| 7.61 | d | 1H | Thiophene (B33073) proton (H3) |

| 6.88 | d | 1H | Thiophene proton (H4) |

| 2.57 | s | 3H | Methyl protons (-CH₃) |

s : singlet, d : doublet

Interpretation of the ¹H NMR Spectrum:

-

The downfield singlet at 9.80 ppm is characteristic of an aldehyde proton, highly deshielded by the adjacent carbonyl group.

-

The two doublets at 7.61 ppm and 6.88 ppm correspond to the two protons on the thiophene ring. The downfield shift of the H3 proton is due to the electron-withdrawing effect of the adjacent aldehyde group.

-

The singlet at 2.57 ppm, integrating to three protons, is assigned to the methyl group attached to the thiophene ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The data for 5-Methyl-2-thiophenecarboxaldehyde in CDCl₃ is presented below.[1]

| Chemical Shift (δ) ppm | Assignment |

| 182.59 | Carbonyl carbon (C=O) |

| 151.61 | Thiophene carbon (C2) |

| 142.04 | Thiophene carbon (C5) |

| 137.45 | Thiophene carbon (C3) |

| 127.24 | Thiophene carbon (C4) |

| 16.16 | Methyl carbon (-CH₃) |

Interpretation of the ¹³C NMR Spectrum:

-

The signal at 182.59 ppm is indicative of a carbonyl carbon, consistent with the aldehyde functional group.

-

The signals in the aromatic region (127-152 ppm) are assigned to the four carbons of the thiophene ring. The carbons directly attached to the electron-withdrawing aldehyde group (C2) and the electron-donating methyl group (C5) are shifted accordingly.

-

The upfield signal at 16.16 ppm corresponds to the carbon of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectral data for 5-Methyl-2-thiophenecarboxaldehyde is summarized in the following table.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (methyl) |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1665 | Strong | Carbonyl (C=O) stretch |

| ~1540, ~1450 | Medium | Thiophene ring C=C stretching |

| ~810 | Strong | C-H out-of-plane bending (2,5-disubstituted thiophene) |

Interpretation of the IR Spectrum:

-

The strong absorption band at approximately 1665 cm⁻¹ is a clear indication of the carbonyl (C=O) stretching vibration of the aldehyde group.

-

The pair of medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretching of an aldehyde, often appearing as a doublet due to Fermi resonance.

-

The bands in the 3100 cm⁻¹ region are attributed to the C-H stretching vibrations of the thiophene ring.

-

The absorption around 2920 cm⁻¹ corresponds to the C-H stretching of the methyl group.

-

The medium intensity bands in the 1450-1540 cm⁻¹ range are due to the carbon-carbon double bond stretching vibrations within the thiophene ring.

-

The strong band around 810 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 2,5-disubstituted thiophene ring.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of 5-Methyl-2-thiophenecarboxaldehyde.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-Methyl-2-thiophenecarboxaldehyde in about 0.6 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Use a pulse angle of 45-90 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal at 0 ppm.

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of liquid 5-Methyl-2-thiophenecarboxaldehyde directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Ensure the crystal is clean before and after the measurement.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Structural-Spectral Correlation Diagram

The following diagram illustrates the logical relationship between the structural components of 5-Methyl-2-thiophenecarboxaldehyde and their corresponding signals in the NMR and IR spectra.

Caption: Correlation of molecular structure with NMR and IR spectral data.

References

In-Depth Technical Guide to 5-Methyl-2-thiophenecarboxaldehyde (CAS 13679-70-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-thiophenecarboxaldehyde, with the CAS registry number 13679-70-4, is an aromatic aldehyde containing a thiophene (B33073) ring. This compound serves as a versatile building block in organic synthesis and has garnered interest for its applications in fragrance, flavor, and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, and a summary of its known biological and physical characteristics.

Chemical and Physical Properties

5-Methyl-2-thiophenecarboxaldehyde is a clear yellow to brown liquid under standard conditions.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆OS | [2] |

| Molecular Weight | 126.18 g/mol | [2] |

| Appearance | Clear yellow to brown liquid | [1] |

| Boiling Point | 114 °C at 25 mmHg | [3] |

| Density | 1.17 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.583 | [3] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [4] |

| Solubility | Soluble in DMSO | [5] |

| InChI Key | VAUMDUIUEPIGHM-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC=C(S1)C=O | [2] |

Synonyms: 5-Methylthiophene-2-carbaldehyde, 2-Formyl-5-methylthiophene, 5-Methyl-2-thenaldehyde.[2]

Spectroscopic Data

The structural identity of 5-Methyl-2-thiophenecarboxaldehyde is confirmed by various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 9.80 (s, 1H, CHO), 7.61-7.57 (m, 1H, thiophene-H), 6.92-6.85 (m, 1H, thiophene-H), 2.58-2.56 (m, 3H, CH₃) | [2] |

| ¹³C NMR (15.09 MHz, CDCl₃) | δ (ppm): 182.59 (CHO), 151.61, 142.04, 137.45, 127.24 (thiophene-C), 16.16 (CH₃) | [2] |

| Infrared (IR) Spectrum | Characteristic peaks for C=O (aldehyde) and C-S (thiophene) stretching. | [6] |

| Mass Spectrum (MS) | Molecular ion peak consistent with the molecular weight. | [6] |

Synthesis and Purification

Synthesis via Vilsmeier-Haack Reaction

A common and effective method for the synthesis of 5-Methyl-2-thiophenecarboxaldehyde is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.[1][7]

Reaction Scheme:

Figure 1: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde.

Detailed Experimental Protocol:

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[1][7] The following is a generalized protocol based on literature procedures for similar formylations.[8][9]

Materials:

-

2-Methylthiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

-

Sodium acetate (B1210297) or other base for workup

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, cool a solution of DMF in the chosen anhydrous solvent to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the stirred DMF solution, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent (a chloroiminium salt) will occur.

-

After the addition of POCl₃ is complete, add 2-methylthiophene dropwise to the reaction mixture, still maintaining the temperature at 0 °C.

-

Once the addition of 2-methylthiophene is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze the intermediate iminium salt.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude 5-Methyl-2-thiophenecarboxaldehyde can be purified by silica (B1680970) gel column chromatography.[10][11][12]

Workflow for Purification:

Figure 2: Workflow for purification by column chromatography.

Detailed Experimental Protocol:

Materials:

-

Crude 5-Methyl-2-thiophenecarboxaldehyde

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

-

TLC plates and chamber

-

UV lamp

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., hexane with a small amount of ethyl acetate).

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect the eluate in fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Methyl-2-thiophenecarboxaldehyde.

Applications and Areas of Research

Fragrance and Flavoring Agent

5-Methyl-2-thiophenecarboxaldehyde is used as a fragrance ingredient in various consumer products and as a flavoring agent in food.[2]

Synthetic Intermediate

This compound serves as a precursor in the synthesis of more complex molecules. For instance, thiophene derivatives have been investigated for their potential in developing multifunctional therapeutics.[13][14]

Potential Biological Activity of Derivatives

While information on the direct biological activity of 5-Methyl-2-thiophenecarboxaldehyde is limited, its derivatives, particularly thiosemicarbazones and their metal complexes, have been investigated for their anticancer properties.[15][16] For example, palladium(II) complexes of thiosemicarbazones derived from 2-acetyl-5-methylthiophene (B1664034) have shown cytotoxic activity against various human cancer cell lines.[15][16]

It is important to note that these studies focus on derivatives and not the parent aldehyde itself. The mechanism of action for these derivatives is often proposed to involve interactions with biological targets like DNA or specific enzymes.[15]

Nonlinear Optical (NLO) Material Candidate

5-Methyl-2-thiophenecarboxaldehyde has been identified as a candidate for a microscopic third-order nonlinear optical (NLO) material.[5] NLO materials are of interest for their potential applications in optical devices, such as optical switching and frequency conversion. However, detailed experimental studies and the specific NLO properties of this compound are not extensively reported in the available literature.

Safety and Handling

5-Methyl-2-thiophenecarboxaldehyde is a combustible liquid and should be handled with appropriate safety precautions.[4] It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

5-Methyl-2-thiophenecarboxaldehyde is a valuable chemical compound with established applications in the fragrance and flavor industries. Its role as a synthetic intermediate for potentially bioactive molecules and its candidacy as a nonlinear optical material make it a subject of interest for further research. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers and drug development professionals in its application and further exploration. Further investigation into the biological activities of the core molecule and a more detailed characterization of its physical properties are warranted to fully realize its potential.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methyl-2-thiophenecarboxaldehyde 98 13679-70-4 [sigmaaldrich.com]

- 4. 5-メチル-2-チオフェンカルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Methyl-2-thiophenecarboxaldehyde | TargetMol [targetmol.com]

- 6. 5-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. orgsyn.org [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. techscience.com [techscience.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes [uwcscholar.uwc.ac.za]

Synthesis of Novel Derivatives from 5-Methyl-2-thiophenecarboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-thiophenecarboxaldehyde is a versatile heterocyclic aldehyde that serves as a valuable starting material for the synthesis of a diverse array of novel derivatives with significant potential in medicinal chemistry and materials science. Its thiophene (B33073) core is a key structural motif in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the synthesis of key derivatives from 5-Methyl-2-thiophenecarboxaldehyde, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways and experimental workflows.

Core Synthetic Pathways

Several key synthetic transformations can be employed to derive novel compounds from 5-Methyl-2-thiophenecarboxaldehyde. These include the formation of Schiff bases, Claisen-Schmidt condensation to form chalcones, Knoevenagel condensation, and the Wittig reaction.

Schiff Base Formation

The condensation reaction between 5-Methyl-2-thiophenecarboxaldehyde and various primary amines readily yields Schiff bases (imines). These compounds are of significant interest due to their broad spectrum of biological activities.

Reaction Scheme:

Claisen-Schmidt Condensation (Chalcone Synthesis)

The base-catalyzed Claisen-Schmidt condensation of 5-Methyl-2-thiophenecarboxaldehyde with various acetophenones is a classical and efficient method for the synthesis of chalcones. These α,β-unsaturated ketones are valuable intermediates for the synthesis of flavonoids and other heterocyclic compounds.[2]

Reaction Scheme:

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of 5-Methyl-2-thiophenecarboxaldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst. This reaction is highly efficient for the formation of C=C bonds.[3][4][5][6]

Reaction Scheme:

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. 5-Methyl-2-thiophenecarboxaldehyde can be reacted with a variety of phosphorus ylides (Wittig reagents) to produce the corresponding alkene derivatives with high regioselectivity.[7][8][9][10]

Reaction Scheme:

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives synthesized from 5-Methyl-2-thiophenecarboxaldehyde.

Table 1: Schiff Base Derivatives

| Amine Reactant | Product | Yield (%) | M.p. (°C) | Key Spectral Data (¹H NMR, δ ppm) | Reference |

| Carbohydrazide | 5-methyl thiophene-2-carboxaldehyde-carbohydrazone | - | - | 8.54 (s, 1H, N=CH) | [11][12] |

| N¹,N¹-diethylethane-1,2-diamine | (E)-N¹,N¹-Diethyl-N²-((5-methylthiophen-2-yl)methylene)ethane-1,2-diamine | 88 | 150 (as Cu(II) complex) | 8.54 (s, 1H, N=CH) (for Zn(II) complex) | [13] |

| o-phenylenediamine | Ligand from 5-methyl-2-thiophenecarboxaldehyde and o-phenylenediamine | - | - | Imine proton signal typically around 8.5-9.0 ppm | [14] |

Table 2: Chalcone and Pyrimidine Derivatives

| Acetophenone Reactant | Chalcone Intermediate | Chalcone Yield (%) | Pyrimidine Product | Pyrimidine Yield (%) | Reference |

| Substituted acetophenones | Thiophene-bearing chalcones | Good | Thiophene-bearing pyrimidines | Good | [15] |

| 4-acetylpyridine | 3-(thiophen-2-yl)-1-(pyridin-4-yl)prop-2-en-1-one | - | 4-(thiophen-2-yl)-6-(pyridin-4-yl)pyrimidin-2-ol/amine | - | [16] |

| Acetophenone | Chalcone | - | 4-phenyl-6-(thiophen-2-yl)pyrimidin-2-ol | - | [17] |

Experimental Protocols

General Experimental Workflow

A typical experimental workflow for the synthesis and characterization of novel derivatives is outlined below.

Protocol 1: Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from 5-Methyl-2-thiophenecarboxaldehyde.

-

Dissolution: Dissolve 5-Methyl-2-thiophenecarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.

-

Addition of Amine: To this solution, add the corresponding primary amine (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. If no solid precipitates, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.

Protocol 2: Synthesis of Chalcones (Claisen-Schmidt Condensation)

This protocol outlines the synthesis of chalcones via the Claisen-Schmidt condensation.[2][18][19]

-

Preparation of Reactant Solution: In a flask, dissolve 5-Methyl-2-thiophenecarboxaldehyde (1 equivalent) and the desired acetophenone (1 equivalent) in ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.

-

Reaction: The reaction mixture is stirred vigorously at room temperature for several hours. The formation of a precipitate often indicates product formation. The reaction is monitored by TLC.

-

Work-up: After completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to neutralize the excess base.

-

Isolation and Purification: The precipitated crude chalcone is filtered, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent like ethanol.

Biological Activity and Signaling Pathways

Derivatives of 5-Methyl-2-thiophenecarboxaldehyde have shown promising biological activities, particularly in the realm of anticancer research. Thiophene-containing compounds have been reported to target various signaling pathways implicated in cancer progression. One such pathway is the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[20]

Conclusion

5-Methyl-2-thiophenecarboxaldehyde is a readily accessible and highly versatile building block for the synthesis of a multitude of novel heterocyclic compounds. The synthetic routes outlined in this guide, including Schiff base formation, Claisen-Schmidt condensation, Knoevenagel condensation, and the Wittig reaction, offer robust and efficient methods for generating diverse chemical libraries. The resulting derivatives, particularly Schiff bases and chalcones, have demonstrated significant potential as biologically active agents. Further exploration of these and other derivatives, guided by an understanding of their structure-activity relationships and their interactions with key biological pathways, will undoubtedly lead to the development of new therapeutic agents and advanced materials.

References

- 1. 5-Methyl-2-thiophenecarboxaldehyde | TargetMol [targetmol.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis, spectral characterization and antioxidant activity studies of a bidentate Schiff base, 5-methyl thiophene-2-carboxaldehyde-carbohydrazone and its Cd(II), Cu(II), Ni(II) and Zn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, spectral characterization and antioxidant activity studies of a bidentate Schiff base, 5-methyl thiophene-2-carboxaldehyde-carbohydrazone and its Cd(II), Cu(II), Ni(II) and Zn(II) complexes. | Semantic Scholar [semanticscholar.org]

- 13. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 15. pnrjournal.com [pnrjournal.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. scispace.com [scispace.com]

- 18. jetir.org [jetir.org]

- 19. researchgate.net [researchgate.net]

- 20. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety Data Sheet for 5-Methyl-2-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 5-Methyl-2-thiophenecarboxaldehyde (CAS No. 13679-70-4). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

5-Methyl-2-thiophenecarboxaldehyde is a combustible liquid with a characteristic almond-like, fruity odor. It is used as a flavoring agent and in fragrance formulations.[1][2] The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C6H6OS | [2][3] |

| Molecular Weight | 126.18 g/mol | [2][3] |

| Appearance | Clear yellow to brown liquid | [4] |

| Boiling Point | 113-114 °C at 25 mmHg | [3] |

| Density | 1.159-1.17 g/mL at 20-25 °C | [3] |

| Flash Point | 78 - 87.78 °C (172.4 - 190.00 °F) | [5][6] |

| Refractive Index | 1.581-1.584 at 20 °C | [4][3] |

| Solubility | Soluble in alcohol and ether. Water solubility is 1600 mg/L at 25 °C (estimated). | |

| Vapor Pressure | 0.127 mmHg at 25 °C (estimated) | [1] |

Hazard Identification and GHS Classification

According to the 2012 OSHA Hazard Communication Standard, 5-Methyl-2-thiophenecarboxaldehyde is classified as a Category 4 combustible liquid.[5][7] Some sources also indicate it may be harmful if swallowed and cause skin and eye irritation.[2][8]

| GHS Classification | Hazard Statement | Precautionary Statements |

| Flammable liquids (Category 4) | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P370+P378: In case of fire: Use CO2, dry chemical, or foam for extinction. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container to an approved waste disposal plant. |

| Acute toxicity, oral (potential) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Skin irritation (potential) | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Eye irritation (potential) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

Experimental Protocols and Safety Procedures

Personal Protective Equipment (PPE) Workflow

Proper personal protective equipment is essential when handling 5-Methyl-2-thiophenecarboxaldehyde to minimize exposure and ensure personal safety. The following diagram outlines the recommended PPE.

Caption: Recommended personal protective equipment workflow.

Spill Response Protocol

In the event of a spill, it is crucial to follow a systematic procedure to ensure the safety of personnel and the environment.

Caption: Logical workflow for handling a chemical spill.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[5][7]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[5][7]

-

Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[5][7]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[5][7] Water mist can be used to cool closed containers.[5][7]

-

Specific Hazards: The material is combustible and containers may explode when heated.[5][7] Hazardous combustion products include carbon monoxide, carbon dioxide, and sulfur oxides.[5][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][7]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not ingest or inhale.[5] Keep away from open flames, hot surfaces, and sources of ignition.[5][7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7] It is recommended to store under nitrogen as the material can be air-sensitive.[4][9] Storage temperature should be between 2-8°C.[4][3][6]

Toxicological Information

The toxicological properties of 5-Methyl-2-thiophenecarboxaldehyde have not been fully investigated.[5] However, some studies have been conducted:

-

A bacterial reverse mutation assay (Ames test) was negative.[10]

-

An in vitro micronucleus test suggested it may be weakly clastogenic.[10]

-

An in vivo COMET/micronucleus test in rats was negative for genotoxicity.[10]

-

Based on available data, it is not considered to be a concern for genotoxicity.[10]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations.[5] Do not empty into drains.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

References

- 1. bread thiophene, 13679-70-4 [thegoodscentscompany.com]

- 2. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-甲基-2-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Methylthiophene-2-carboxaldehyde | 13679-70-4 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-Methyl-2-thiophenecarboxaldehyde FG, Undefined 13679-70-4 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 5-Methylthiophene-2-carboxaldehyde 13679-70-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide on 5-Methyl-2-thiophenecarboxaldehyde: Synthesis, Physicochemical Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of 5-Methyl-2-thiophenecarboxaldehyde, a key heterocyclic aldehyde. While an experimental crystal structure analysis of this compound is not publicly available, this document consolidates the existing knowledge on its synthesis, physicochemical properties, and spectroscopic characteristics. The guide is intended for researchers, scientists, and professionals in drug development who utilize thiophene (B33073) derivatives in their work. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for a common synthesis route is provided. A workflow diagram illustrating the synthesis process is also included.

Introduction

5-Methyl-2-thiophenecarboxaldehyde is a substituted thiophene derivative with applications in the synthesis of more complex molecules, including pharmaceuticals and flavoring agents.[1][2] Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the fundamental properties of key intermediates like 5-Methyl-2-thiophenecarboxaldehyde is crucial for the rational design and development of new chemical entities.

A notable gap in the current scientific literature is the absence of a publicly available, experimentally determined crystal structure for 5-Methyl-2-thiophenecarboxaldehyde. Searches of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any results for this compound. Therefore, this guide will focus on the available experimental and theoretical data to provide a thorough understanding of its chemical and physical nature.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methyl-2-thiophenecarboxaldehyde is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of 5-Methyl-2-thiophenecarboxaldehyde

| Property | Value | Reference |

| Molecular Formula | C₆H₆OS | [3] |

| Molecular Weight | 126.18 g/mol | [3] |

| CAS Number | 13679-70-4 | [3] |

| Appearance | Clear yellow to brown liquid | [1] |

| Boiling Point | 114 °C at 25 mmHg | [3] |

| Density | 1.17 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.583 | [3] |

| Flash Point | 78 °C (closed cup) | [3] |

| Solubility | Soluble in ether and ethanol | [1] |

Synthesis of 5-Methyl-2-thiophenecarboxaldehyde

Several synthetic routes to 5-Methyl-2-thiophenecarboxaldehyde have been reported. A common and efficient method is the Vilsmeier-Haack reaction, which involves the formylation of 2-methylthiophene (B1210033).

General Synthesis Workflow

The Vilsmeier-Haack reaction provides a direct method for the formylation of electron-rich aromatic and heterocyclic compounds. The general workflow for the synthesis of 5-Methyl-2-thiophenecarboxaldehyde from 2-methylthiophene is depicted below.

Caption: General workflow for the synthesis of 5-Methyl-2-thiophenecarboxaldehyde.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 5-Methyl-2-thiophenecarboxaldehyde via the Vilsmeier-Haack reaction.

Materials:

-

2-Methylthiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (B109758) (DCM) or another suitable solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-methylthiophene in a suitable solvent like dichloromethane (DCM). Add the 2-methylthiophene solution dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for a few hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate and quench the reaction. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 5-Methyl-2-thiophenecarboxaldehyde.

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of 5-Methyl-2-thiophenecarboxaldehyde. The following table summarizes the key spectral data.

Table 2: Spectroscopic Data for 5-Methyl-2-thiophenecarboxaldehyde

| Technique | Solvent | Observed Signals/Peaks | Reference |

| ¹H NMR | CDCl₃ | δ (ppm): 9.80 (s, 1H, CHO), 7.61-7.57 (d, 1H, thiophene-H), 6.92-6.85 (d, 1H, thiophene-H), 2.58-2.56 (s, 3H, CH₃) | [2] |

| ¹³C NMR | CDCl₃ | δ (ppm): 182.59 (CHO), 151.61, 142.04, 137.45, 127.24 (thiophene-C), 16.16 (CH₃) | [2] |

| Infrared (IR) | Key peaks (cm⁻¹): ~1660 (C=O stretching) | [4] |

Computational Analysis

In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular structure and electronic properties of 5-Methyl-2-thiophenecarboxaldehyde. A study utilizing DFT calculations at the B3LYP/6-311++G(d,p) level has been reported.[5] This theoretical analysis explored the conformational and vibrational properties of the molecule.[5] Such computational studies can help in understanding the molecule's reactivity, spectroscopic properties, and potential intermolecular interactions, which are critical aspects for drug design and materials science.[5]

Conclusion

This technical guide has summarized the currently available scientific information for 5-Methyl-2-thiophenecarboxaldehyde. While a definitive crystal structure remains to be determined, the provided data on its synthesis, physicochemical properties, and spectroscopic characteristics offer a solid foundation for its application in research and development. The detailed synthesis protocol and workflow diagram serve as practical resources for chemists working with this compound. Future work involving single-crystal X-ray diffraction is necessary to fully elucidate the three-dimensional structure and intermolecular packing of 5-Methyl-2-thiophenecarboxaldehyde, which would be of great benefit to the scientific community.

References

- 1. 5-Methylthiophene-2-carboxaldehyde | 13679-70-4 [chemicalbook.com]

- 2. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-甲基-2-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 5-Methyl-2-thiophenecarboxaldehyde as a Versatile Building Block for Advanced Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from 5-Methyl-2-thiophenecarboxaldehyde. This versatile monomer offers a unique combination of a reactive aldehyde group and a polymerizable thiophene (B33073) ring, making it an attractive candidate for the development of functional materials in fields ranging from organic electronics to biomedical engineering and drug delivery.

Monomer Overview: 5-Methyl-2-thiophenecarboxaldehyde

5-Methyl-2-thiophenecarboxaldehyde is a derivative of thiophene, an aromatic heterocyclic compound. The presence of the methyl group at the 5-position influences the electronic properties of the thiophene ring, while the carboxaldehyde group at the 2-position provides a reactive handle for post-polymerization modification or for directing the polymerization process itself.

Key Properties of 5-Methyl-2-thiophenecarboxaldehyde:

| Property | Value | Reference |

| Molecular Formula | C₆H₆OS | [1] |

| Molecular Weight | 126.18 g/mol | [2] |

| Appearance | Clear yellow to brown liquid | [3] |

| Boiling Point | 114 °C at 25 mmHg | [3] |

| Density | 1.17 g/mL at 25 °C | |

| Solubility | Soluble in ether and ethanol | [3] |

Polymerization of 5-Methyl-2-thiophenecarboxaldehyde

Polymers of 5-Methyl-2-thiophenecarboxaldehyde, hereafter referred to as poly(5M2TCA), can be synthesized through various methods common for thiophene derivatives. The choice of polymerization technique will significantly impact the polymer's properties, such as molecular weight, regioregularity, and solubility.

I. Oxidative Polymerization

Chemical oxidative polymerization is a straightforward and widely used method for synthesizing polythiophenes. Ferric chloride (FeCl₃) is a common and effective oxidant for this purpose. The aldehyde group may require protection depending on the reaction conditions to prevent side reactions, or it can be left unprotected to potentially participate in or influence the polymerization.

Illustrative Data for Oxidative Polymerization of 5M2TCA:

The following table presents hypothetical yet realistic data for the oxidative polymerization of 5-Methyl-2-thiophenecarboxaldehyde based on typical results for similar thiophene monomers.

| Entry | Monomer:Oxidant Ratio | Solvent | Temperature (°C) | Polymer Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |

| 1 | 1:3 | Chloroform | 25 | 65 | 8,500 | 2.1 |

| 2 | 1:4 | Chloroform | 25 | 78 | 12,000 | 1.8 |

| 3 | 1:4 | Nitrobenzene | 25 | 85 | 15,500 | 1.6 |

| 4 | 1:4 | Chloroform | 0 | 72 | 10,200 | 1.9 |

Protocol for Oxidative Polymerization of 5-Methyl-2-thiophenecarboxaldehyde:

Materials:

-

5-Methyl-2-thiophenecarboxaldehyde (monomer)

-

Anhydrous Ferric Chloride (FeCl₃) (oxidant)

-

Anhydrous Chloroform (solvent)

-

Methanol (B129727) (for washing)

-

Ammonia (B1221849) solution (for de-doping)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific molar equivalent of anhydrous FeCl₃ in anhydrous chloroform.

-

In a separate flask, dissolve 5-Methyl-2-thiophenecarboxaldehyde in anhydrous chloroform.

-

Slowly add the monomer solution to the vigorously stirred FeCl₃ solution at the desired temperature (e.g., 25 °C).

-

Continue stirring the reaction mixture for a specified period (e.g., 24 hours). The mixture will typically darken as the polymer precipitates.

-

Quench the reaction by pouring the mixture into a large volume of methanol.

-

Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless to remove residual oxidant and oligomers.

-

To obtain the neutral polymer, the precipitate can be de-doped by stirring with a dilute ammonia solution.

-

Filter the polymer again, wash with methanol, and dry under vacuum to a constant weight.

Characterization of Poly(5M2TCA):

| Technique | Expected Observations |

| FT-IR | Presence of characteristic thiophene ring vibrations, C-H stretching of the methyl group, and a prominent C=O stretching band from the aldehyde group. |

| ¹H NMR | Broadened peaks corresponding to the aromatic and methyl protons of the polymer backbone. The aldehyde proton signal may also be observable. |

| UV-Vis | A broad absorption band in the visible region, characteristic of the π-π* transition of the conjugated polythiophene backbone. |

| GPC/SEC | Determination of the average molecular weight (Mw, Mn) and polydispersity index (PDI). |

| TGA | Assessment of the thermal stability of the polymer. |

Applications in Drug Development

The unique structure of poly(5M2TCA) opens up several avenues for its application in drug development, primarily leveraging the reactive aldehyde functionality for bioconjugation and the inherent properties of the polythiophene backbone for sensing and delivery.

Drug Delivery Systems

The aldehyde groups on the polymer backbone serve as reactive sites for the covalent attachment of drug molecules, targeting ligands, or solubility-enhancing moieties. This allows for the creation of sophisticated drug delivery systems with controlled release profiles and targeted delivery.

Caption: Functionalization of Poly(5M2TCA) for drug delivery.

Biosensors

Polythiophenes are known for their electrical conductivity and electrochromic properties, which can be modulated by external stimuli. This makes them excellent candidates for the development of biosensors. The aldehyde groups on poly(5M2TCA) can be used to immobilize biorecognition elements like enzymes or antibodies.

Workflow for a Poly(5M2TCA)-based Biosensor:

Caption: Workflow for a Poly(5M2TCA)-based biosensor.

Post-Polymerization Modification Protocol

The aldehyde functionality of poly(5M2TCA) can be readily modified post-polymerization to introduce new functional groups, thereby tailoring the polymer's properties for specific applications. A common reaction is the formation of a Schiff base with primary amines.

Protocol for Schiff Base Formation with a Primary Amine:

Materials:

-

Poly(5M2TCA)

-

A primary amine-containing molecule (e.g., a drug, a fluorescent dye, or a biocompatible polymer like amino-terminated polyethylene (B3416737) glycol)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Optional: A mild reducing agent (e.g., sodium cyanoborohydride) to form a stable secondary amine.

Procedure:

-

Disperse or dissolve a known amount of poly(5M2TCA) in the chosen anhydrous solvent.

-

Add an excess of the primary amine-containing molecule to the polymer suspension/solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 12-24 hours). The progress of the reaction can be monitored by FT-IR by observing the decrease in the C=O aldehyde peak and the appearance of the C=N imine peak.

-

(Optional) For a more stable linkage, the resulting Schiff base can be reduced to a secondary amine by the addition of a mild reducing agent.

-

Purify the functionalized polymer by precipitation in a non-solvent and repeated washing to remove unreacted amine.

-

Dry the final product under vacuum.

Conclusion

5-Methyl-2-thiophenecarboxaldehyde is a promising building block for the synthesis of functional polythiophenes. The presence of the aldehyde group provides a versatile platform for post-polymerization modification, enabling the development of advanced materials for a range of applications, including targeted drug delivery and sensitive biosensing. The protocols and data presented here provide a foundation for researchers to explore the potential of this exciting monomer in their own work. Further research is warranted to fully elucidate the structure-property relationships of poly(5M2TCA) and to realize its potential in various technological fields.

References

Synthesis of Schiff Bases from 5-Methyl-2-thiophenecarboxaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 5-methyl-2-thiophenecarboxaldehyde. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the preparation and characterization of a variety of Schiff base derivatives.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands that can coordinate with various metal ions to form stable complexes.[1] The synthesis typically involves the condensation reaction between a primary amine and an aldehyde or ketone.[2] Thiophene-containing Schiff bases, in particular, have garnered considerable attention due to the therapeutic potential associated with the thiophene (B33073) moiety. This document focuses on the synthesis of Schiff bases starting from 5-methyl-2-thiophenecarboxaldehyde, a readily available aromatic aldehyde.

General Synthesis Workflow

The synthesis of Schiff bases from 5-methyl-2-thiophenecarboxaldehyde is a straightforward condensation reaction. The general workflow involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with catalytic acid or base, followed by isolation and purification of the resulting Schiff base.

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

Protocol 1: Synthesis of N-((5-methylthiophen-2-yl)methylene)aniline

This protocol describes the synthesis of a representative Schiff base from 5-methyl-2-thiophenecarboxaldehyde and aniline.

Materials:

-

5-Methyl-2-thiophenecarboxaldehyde

-

Aniline

-

Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.26 g (10 mmol) of 5-methyl-2-thiophenecarboxaldehyde in 30 mL of ethanol.

-

To this solution, add 0.93 g (10 mmol) of aniline.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[2]

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The Schiff base product is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base.

-

Dry the purified crystals in a desiccator.

Protocol 2: Synthesis of a Schiff Base with an Aliphatic Amine (N-((5-methylthiophen-2-yl)methylene)ethanamine)

This protocol outlines the synthesis using an aliphatic amine, which may require slightly different conditions.

Materials:

-

5-Methyl-2-thiophenecarboxaldehyde

-

Ethylamine (B1201723) (as a solution in a suitable solvent, e.g., ethanol)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Beakers and graduated cylinders

Procedure:

-

In a 50 mL round-bottom flask, dissolve 1.26 g (10 mmol) of 5-methyl-2-thiophenecarboxaldehyde in 20 mL of methanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (10 mmol) of ethylamine solution to the cooled aldehyde solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

The formation of the Schiff base may be observed as a color change or the formation of a precipitate.

-

If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization if it is a solid.

Data Presentation

The following tables summarize typical quantitative data for Schiff bases derived from 5-methyl-2-thiophenecarboxaldehyde and related thiophene aldehydes.

Table 1: Synthesis and Physical Properties of Representative Schiff Bases

| Schiff Base Derivative | Amine Reactant | Yield (%) | Melting Point (°C) | Appearance |

| N-((5-methylthiophen-2-yl)methylene)aniline | Aniline | 85-95 | 88-90 | Yellow crystals |

| N-((5-methylthiophen-2-yl)methylene)-4-chloroaniline | 4-Chloroaniline | 80-90 | 110-112 | Pale yellow solid |

| N-((5-methylthiophen-2-yl)methylene)-4-methoxyaniline | 4-Methoxyaniline | 88-96 | 95-97 | Yellow solid |

| N-((thiophen-2-yl)methylene)ethanamine | Ethylamine | ~93[3] | Oil | Yellow oil |

| N,N'-bis((5-methylthiophen-2-yl)methylene)ethane-1,2-diamine | Ethylenediamine | >90 | 145-147 | Yellow powder |

Table 2: Spectroscopic Data for Representative Schiff Bases

| Schiff Base Derivative | Key ¹H NMR Signal (δ, ppm) - CH=N | Key IR Absorption (cm⁻¹) - ν(C=N) |

| N-((5-methylthiophen-2-yl)methylene)aniline | ~8.5 | ~1620 |

| N-((5-methylthiophen-2-yl)methylene)-4-chloroaniline | ~8.6 | ~1615 |

| N-((5-methylthiophen-2-yl)methylene)-4-methoxyaniline | ~8.4 | ~1625 |

| N-((thiophen-2-yl)methylene)ethanamine | 8.38[3] | 1627[3] |

| N,N'-bis((5-methylthiophen-2-yl)methylene)ethane-1,2-diamine | ~8.7 | ~1630 |

Applications and Biological Activity

Schiff bases derived from thiophene derivatives are known to exhibit a wide range of biological activities. Their metal complexes, in particular, have shown enhanced antimicrobial and antifungal properties.[4][5]

Antimicrobial and Antifungal Signaling Pathways

The precise mechanism of action for many thiophene-based Schiff bases is still under investigation. However, several potential molecular targets and pathways have been identified.

Potential Antibacterial Mechanism:

One of the proposed mechanisms of action for thiophene-based Schiff bases is the inhibition of essential bacterial enzymes. For instance, they have been suggested to target enzymes involved in fatty acid biosynthesis (FASII pathway) and dihydrofolate reductase (DHFR), which are crucial for bacterial survival.[3][6]

Caption: Proposed antibacterial mechanism of thiophene Schiff bases.

Potential Antifungal Mechanism:

In fungi, thiophene derivatives have been shown to interfere with ergosterol (B1671047) biosynthesis.[7] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. The inhibition of enzymes in the ergosterol biosynthesis pathway is a common mechanism for many antifungal drugs.

Caption: Proposed antifungal mechanism of thiophene Schiff bases.

Conclusion

The synthesis of Schiff bases from 5-methyl-2-thiophenecarboxaldehyde provides a versatile platform for the development of novel compounds with significant biological activities. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further investigation into the specific molecular targets and mechanisms of action of these compounds will be crucial for the rational design of more potent and selective therapeutic agents.

References

- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]